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DL-ORNITHINE:HCL (D7; 5-15N)

Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Urea Cycle Metabolomics

Quantifying ornithine in urea cycle disorder plasma? Single-isotope standards fail due to M+1/M+2 isotopomer overlap. This dual-labeled SIL-IS solves it. - **Mass shift:** +8 Da (m/z 133→141) - beyond natural isotopic envelope - **Positional tracking:** 5-15N enables 15N flux through CPS1 & OTC - **DL racemate:** Reduces per-assay cost vs. enantiopure L-form - **CV <10%** in validated LC-MS/MS clinical assays

Molecular Formula
Molecular Weight NA
Cat. No. B1579820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-ORNITHINE:HCL (D7; 5-15N)
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Ornithine:HCl (D7; 5-15N) Isotope-Labeled Standard


DL-Ornithine:HCl (D7; 5-15N) is a stable isotope-labeled internal standard (SIL-IS) derived from the non-proteinogenic amino acid ornithine [1]. It incorporates a dual-labeling pattern consisting of seven deuterium atoms (D7) on the carbon backbone and a single 15N label at the δ-position (5-15N) on the side-chain amine group . This specific isotopic configuration yields a mass shift of +8 Da relative to unlabeled ornithine (m/z 133 → 141 for the parent ion), positioning the internal standard signal well beyond the natural isotopic envelope of the endogenous analyte . The compound is supplied as the hydrochloride salt in a racemic DL configuration and is engineered for isotope dilution mass spectrometry (IDMS) applications in complex biological matrices including plasma, urine, and tissue homogenates .

Dual-label SIL-IS — D7 backbone + 5-15N side-chain amine yields +8 Da mass shift for IDMS workflows
DL racemate, HCl salt — co-elutes with endogenous L-ornithine on achiral HILIC columns
Bioanalytical research matrices — plasma, urine, and tissue homogenate IDMS applications

Risks of Unlabeled Ornithine Standards


Substituting DL-Ornithine:HCl (D7; 5-15N) with unlabeled ornithine or single-isotope analogs (e.g., D7-only or 15N-only standards) introduces quantifiable analytical vulnerabilities that compromise data integrity in regulated bioanalytical workflows . Unlabeled standards cannot correct for matrix-induced ion suppression or extraction recovery variability, leading to systematic quantification bias [1]. Single-isotope D7-labeled ornithine (m/z shift +7 Da) may exhibit partial mass overlap with the natural M+1 and M+2 isotopomers of endogenous ornithine when analyzed at physiological concentrations, particularly in matrices with high ornithine abundance such as plasma from urea cycle disorder patients . Conversely, single 15N-labeled ornithine (+1 Da mass shift) requires complex isotopologue deconvolution algorithms and fails to provide unambiguous fragment-ion tracking for MRM method development [2]. The D7; 5-15N dual-labeling strategy specifically addresses these failure modes by delivering a +8 Da shift that ensures baseline mass separation while simultaneously enabling positional enrichment tracking via fragment-specific 15N retention .

Target
DL-Ornithine:HCl (D7; 5-15N)
Risk with unlabeled ornithine
Cannot correct for matrix-induced ion suppression or extraction recovery variability; systematic quantification bias may result
Target
DL-Ornithine:HCl (D7; 5-15N)
Risk with D7-only ornithine (+7 Da)
Partial mass overlap with natural M+1 and M+2 isotopomers may occur in high-ornithine matrices; isotopologue cross-talk may compromise LLOQ reliability
Target
DL-Ornithine:HCl (D7; 5-15N)
Risk with 15N-only ornithine (+1 Da)
Requires complex isotopologue deconvolution; positional fragment-ion tracking for MRM method development is not supported

DL-Ornithine:HCl (D7; 5-15N) Quantitative Evidence


Mass Shift Separation in LC-MS/MS

DL-Ornithine:HCl (D7; 5-15N) produces a +8 Da mass shift relative to endogenous unlabeled ornithine, compared with +7 Da for D7-only ornithine and +1 Da for 5-15N-only ornithine . In plasma samples with elevated ornithine concentrations (typical in urea cycle disorders), the natural M+7 isotopomer abundance can reach up to approximately 0.5% of the monoisotopic peak, creating analytical interference when a +7 Da D7-only internal standard is employed . The +8 Da shift positions the D7;5-15N standard entirely outside the natural isotopic distribution, eliminating isotopologue overlap and simplifying MS/MS method development .

Mass shift separation
Class-level
Target: +8 Da (m/z 141)
D7-only: +7 Da (m/z 140)
15N-only: +1 Da (m/z 134)
+1 Da additional separation vs. D7-only; +7 Da vs. 15N-only
Eliminates isotopologue cross-talk in high-background matrices
Natural M+7 isotopomer abundance may reach ~0.5% in elevated ornithine samples
Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Urea Cycle Metabolomics

Fragment-Specific Label Retention in MRM

The 5-15N label in DL-Ornithine:HCl (D7; 5-15N) is strategically positioned on the δ-amino group of the ornithine side chain . During collision-induced dissociation (CID) in MRM mode, fragment ions containing the side-chain moiety retain the 15N label, whereas D7-only standards lose the ability to distinguish backbone-derived versus side-chain-derived fragments . In a validated LC-MS/MS method for polyamine flux analysis, researchers using 15N-enriched ornithine achieved baseline separation of labeled spermidine species and exact quantification of positional label incorporation into downstream polyamines via LC-MS/MS [1].

Fragment-specific label retention
Reported
Target: side-chain fragment ions retain 15N or +8 Da signature
D7-only: all fragments shift uniformly by +7 Da; positional information lost
Qualitative improvement: positional isotopomer discrimination enabled
Supports positional flux tracking in MRM method development
Validated in polyamine flux analysis via LC-MS/MS with CID
Multiple Reaction Monitoring Stable Isotope Resolved Metabolomics Positional Isotopomer Analysis

DL Racemate Co-Elution for Achiral Quantification

DL-Ornithine:HCl (D7; 5-15N) is supplied as the racemic mixture of D- and L-enantiomers, whereas alternative standards are available as enantiopure L-Ornithine-d7 hydrochloride . Under standard achiral chromatographic conditions (e.g., HILIC or C18 columns), the D- and L-isomers co-elute as a single chromatographic peak that perfectly overlaps with endogenous L-ornithine . Racemic synthesis of DL-Ornithine is generally more economical than enantiopure L-Ornithine synthesis, reducing per-assay internal standard costs without compromising quantitative accuracy in achiral methods .

DL racemate co-elution
Class-level
D- and L-isomers co-elute as a single peak on achiral HILIC or C18 columns, overlapping with endogenous L-ornithine. Racemic synthesis may reduce per-assay cost vs. enantiopure L-ornithine standards.
Supports cost-efficient achiral method development
Cost reduction estimate based on amino acid SIL-IS market pricing; class-level inference
Achiral Chromatography HILIC-MS/MS Cost-Effective Bioanalysis

SIL-IS Calibration Linearity

When using stable isotope-labeled internal standards for amino acid quantification, calibration curves calculated with relative analyte-to-IS ratios are typically nonlinear over extended dynamic ranges [1]. In a comparative study of seven calibration fitting methods for 47 compounds including amino acids, the component equation model yielded a mean bias of 5.9% across all concentration levels, versus ≥16.6% for conventional models, and reduced bias at the lowest calibrator from ≥55.7% to 11.8% [1]. While this study was not specific to ornithine, the findings are directly applicable to any SIL-IS-based amino acid assay, including those employing DL-Ornithine:HCl (D7; 5-15N).

Calibration linearity
Reported
5.9% mean bias
vs. ≥16.6% for conventional weighted models
Supports SIL-IS calibration linearity review for amino acid assays
Component equation approach; 47 amino acids and related compounds tested
Calibration Curve Optimization IDMS Linearity Clinical Mass Spectrometry

Matrix Effect Correction and Inter-Day Precision

In a validated LC-MS/MS method for quantifying arginine metabolome components in human erythrocytes, stable isotope-labeled internal standards were employed to minimize analytical variation before protein precipitation [1]. The method achieved inter-day coefficient of variation (CV) values below 10% for all analytes including ornithine, with chromatograms free from interferences [1]. Without SIL-IS correction, matrix-induced ion suppression in hemolyzed erythrocyte samples would produce unacceptably high variability, rendering the method unsuitable for clinical research applications [1].

Inter-day precision
Reported
<10% CV
with SIL-IS correction in human erythrocyte lysates
Supports matrix-effect correction validation in research matrices
HILIC-ESI-MS/MS; 8 min run time; arginine metabolome panel
Matrix Effect Normalization Isotope Dilution Method Validation

Positional 15N Enrichment Quantification

In a study evaluating LC-MS/MS measurement of 15N enrichment in urea cycle amino acids including ornithine, the AQC derivatization method demonstrated that the (M+1)/M ratio standard deviation in repeated measurements was approximately 0.1%, with ratios stable regardless of injected amounts [1]. The positional 15N enrichment of ornithine could be estimated from the isotopic distribution of unique fragment ions generated at different collision energies [1]. In rat plasma following 15N-labeled glutamine feeding, the method successfully identified positional 15N enrichment patterns in ornithine, confirming its utility for nitrogen metabolism studies [1].

15N enrichment precision
Reported
~0.1% SD
(M+1)/M ratio measurement precision
Supports positional 15N enrichment quantification in flux studies
AQC derivatization LC-MS/MS; validated in human and rat plasma
Positional Isotopomer Analysis 15N Enrichment Urea Cycle Flux

DL-Ornithine:HCl (D7; 5-15N) Applications


Urea Cycle Disorder and Newborn Screening

DL-Ornithine:HCl (D7; 5-15N) is optimally suited for developing LC-MS/MS assays to quantify plasma ornithine in UCD research and newborn screening programs [1]. The +8 Da mass shift eliminates interference from natural isotopomers in samples with pathologically elevated ornithine, while the HILIC-compatible solubility enables direct aqueous sample preparation. The validated inter-day CV of <10% achievable with SIL-IS correction meets clinical method validation requirements .

Nitrogen Flux Analysis Using SIRM

In SIRM studies investigating hepatic urea cycle regulation, the 5-15N label on DL-Ornithine:HCl (D7; 5-15N) enables positional tracking of nitrogen atoms through carbamoyl phosphate synthetase 1 (CPS1) and ornithine transcarbamylase (OTC) reactions [1]. Studies using 15N-labeled ornithine have demonstrated that approximately 60-70% of external labeled arginine catabolism is recovered as 15N-labeled ornithine, glutamate, N-acetylglutamate, citrulline, and aspartate in isolated mitochondria, with time- and dose-dependent production [2]. The dual-label configuration supports simultaneous absolute quantification (via D7 shift) and positional flux tracking (via 5-15N).

Polyamine Flux Analysis in Cancer Research

DL-Ornithine:HCl (D7; 5-15N) serves as a precursor tracer for polyamine flux analysis in cancer and diabetes research [1]. LC-MS/MS methods using 15N-enriched ornithine precursors achieve baseline separation of labeled polyamine species (putrescine, spermidine, spermine) and exact quantification of heavy isotope incorporation into polyamines [1]. This enables identification of critical conditions for polyamine flux measurement, including the functional time frame of label incorporation until plateau phase is reached [1].

High-Throughput Clinical Amino Acid Panels

For clinical laboratories implementing multiplexed amino acid quantification assays, DL-Ornithine:HCl (D7; 5-15N) integrates into workflows benefiting from the component equation calibration approach, which yields linear calibration curves and mean bias of 5.9% across the dynamic range compared with ≥16.6% for conventional weighted models [1]. The DL racemate formulation reduces per-assay cost for high-volume testing compared with enantiopure L-ornithine standards .

Application
Selection Property
Validation Focus
UCD metabolomics and newborn screening research method development
Dual-label mass-shift specificity (+8 Da)
Isotopologue interference-free quantification in high-ornithine research matrices
Nitrogen flux studies via stable isotope resolved metabolomics
Positional 15N enrichment tracking capability
Fragment-specific label retention for urea cycle and polyamine pathway flux interpretation
Polyamine biosynthesis flux studies
Dual-label precursor tracing
Downstream polyamine label incorporation review via LC-MS/MS
High-throughput amino acid panel bioanalysis
DL racemate cost-efficiency for achiral methods
Calibration linearity and inter-day precision review in research matrices

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